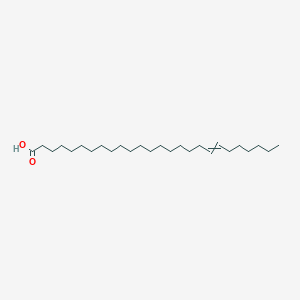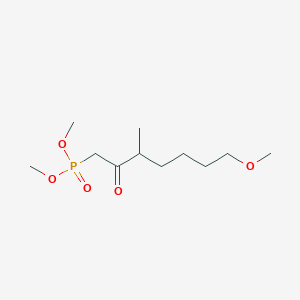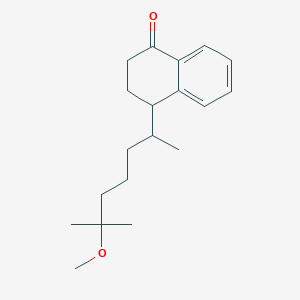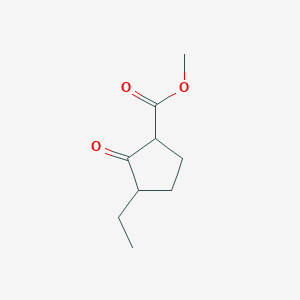
Cyclohexane, 1-iodo-2-isothiocyanato-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- is a disubstituted cyclohexane compound It features an iodine atom and an isothiocyanate group attached to the cyclohexane ring in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-iodo-2-isothiocyanato-, trans- typically involves the introduction of iodine and isothiocyanate groups to a cyclohexane ring. One common method involves the reaction of trans-1,2-dibromocyclohexane with potassium thiocyanate and sodium iodide under specific conditions to replace the bromine atoms with iodine and isothiocyanate groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Addition Reactions: Reagents such as amines and alcohols can react with the isothiocyanate group.
Major Products
Substitution Reactions: Products include azido, cyano, and other substituted cyclohexanes.
Addition Reactions: Products include thiourea derivatives and other addition products.
Applications De Recherche Scientifique
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexane, 1-iodo-2-isothiocyanato-, trans- involves its ability to participate in nucleophilic substitution and addition reactions. The iodine atom and isothiocyanate group are key functional groups that interact with various molecular targets, facilitating the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane, 1-iodo-2-bromo-, trans-
- Cyclohexane, 1-iodo-2-chloro-, trans-
- Cyclohexane, 1-iodo-2-fluoro-, trans-
Propriétés
Numéro CAS |
60211-89-4 |
|---|---|
Formule moléculaire |
C7H10INS |
Poids moléculaire |
267.13 g/mol |
Nom IUPAC |
(1R,2R)-1-iodo-2-isothiocyanatocyclohexane |
InChI |
InChI=1S/C7H10INS/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2/t6-,7-/m1/s1 |
Clé InChI |
AUBSYMZGYBVPRG-RNFRBKRXSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)N=C=S)I |
SMILES canonique |
C1CCC(C(C1)N=C=S)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


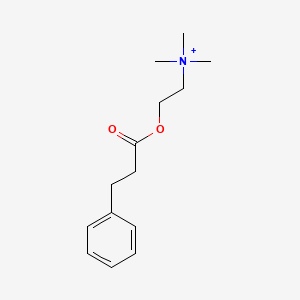
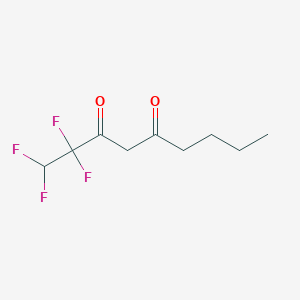
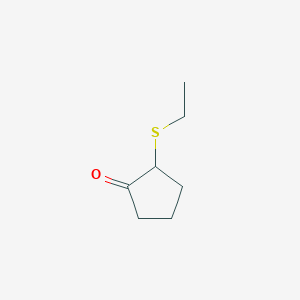
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
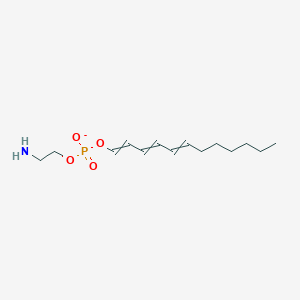
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
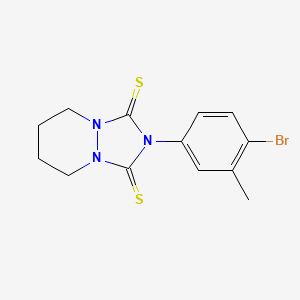

![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
